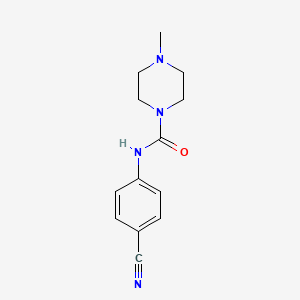![molecular formula C13H18N2OS B7475257 1-Methyl-4-[4-(methylsulfanyl)benzoyl]piperazine](/img/structure/B7475257.png)
1-Methyl-4-[4-(methylsulfanyl)benzoyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-[4-(methylsulfanyl)benzoyl]piperazine is a chemical compound that belongs to the piperazine family. It is a white crystalline powder with a molecular formula of C13H18N2O2S and a molecular weight of 274.36 g/mol. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-[4-(methylsulfanyl)benzoyl]piperazine involves the inhibition of enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. The inhibition of these enzymes leads to an increase in the levels of neurotransmitters such as acetylcholine, dopamine, and serotonin in the brain, which can improve cognitive function and alleviate the symptoms of neurological disorders.
Biochemical and Physiological Effects
1-Methyl-4-[4-(methylsulfanyl)benzoyl]piperazine has been shown to exhibit several biochemical and physiological effects. It has been shown to improve cognitive function, enhance memory, and alleviate the symptoms of depression and anxiety. It has also been shown to exhibit anti-inflammatory and antioxidant properties, which can protect against oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-Methyl-4-[4-(methylsulfanyl)benzoyl]piperazine in lab experiments include its potent inhibitory activity against enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase, which can be used to investigate the pathogenesis of neurological disorders. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its pharmacokinetic and pharmacodynamic properties.
Direcciones Futuras
There are several future directions for the research on 1-Methyl-4-[4-(methylsulfanyl)benzoyl]piperazine. These include investigating its potential applications in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. Further studies are also needed to determine its pharmacokinetic and pharmacodynamic properties, as well as its potential toxicity. Additionally, the development of novel derivatives of this compound with improved potency and selectivity is an area of ongoing research.
Métodos De Síntesis
The synthesis of 1-Methyl-4-[4-(methylsulfanyl)benzoyl]piperazine involves the reaction of 4-(methylsulfanyl)benzoyl chloride with N-methylpiperazine in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields the desired product in good to excellent yields.
Aplicaciones Científicas De Investigación
1-Methyl-4-[4-(methylsulfanyl)benzoyl]piperazine has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent inhibitory activity against various enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the pathogenesis of several neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression.
Propiedades
IUPAC Name |
(4-methylpiperazin-1-yl)-(4-methylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS/c1-14-7-9-15(10-8-14)13(16)11-3-5-12(17-2)6-4-11/h3-6H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COBKQLAICRGQJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=C(C=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-[4-(methylsulfanyl)benzoyl]piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-phenoxyethanone](/img/structure/B7475228.png)


![N-[(3-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7475242.png)


![2-cyclopentyl-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7475255.png)
![2-methyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide](/img/structure/B7475262.png)


